3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-12(14-11-3-7-16-8-4-11)13-5-1-10-2-6-17-9-10/h2,6,9,11H,1,3-5,7-8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXBESKVJGSPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of furan-3-yl ethylamine with tetrahydro-2H-pyran-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea, we compare it with two analogs from recent chemical catalogs and patents. Key structural and physicochemical differences are summarized below:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea | 2034342-40-8 | C₁₂H₁₈N₂O₃ | 238.28 | Furan-3-yl ethyl, oxan-4-yl |
| 3-(2-Methoxyethyl)-1-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]urea | 2034437-90-4 | C₁₅H₂₁N₅O₃ | 319.36 | Methoxyethyl, cyclohexyl, 3-cyanopyrazinyl |
| 3-[(Furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(pyridin-2-yl)methyl]urea | 2034568-65-3 | C₁₇H₂₁N₃O₃ | 315.37 | Furan-2-yl methyl, pyridin-2-yl methyl, oxan-4-yl |
Key Observations:
Substituent Variability :
- The target compound’s furan-3-yl ethyl group distinguishes it from analogs with furan-2-yl methyl (e.g., 2034568-65-3) or methoxyethyl (e.g., 2034437-90-4) substituents. Furan ring position (2- vs. 3-) impacts electronic distribution and steric interactions .
- The oxan-4-yl group is conserved across all three compounds, suggesting its role as a stabilizing scaffold for hydrogen bonding or solubility enhancement .
Molecular Weight and Complexity: The target compound has the simplest structure (MW 238.28), while analogs with pyridine (MW 315.37) or cyanopyrazine (MW 319.36) exhibit higher molecular complexity. This may influence pharmacokinetic properties like membrane permeability or metabolic stability .
In contrast, the pyridin-2-yl methyl group in 2034568-65-3 adds basicity, which could alter pH-dependent solubility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler structure (C₁₂H₁₈N₂O₃) suggests easier synthesis compared to analogs with multiple heterocycles (e.g., pyridine or pyrazine), which require additional coupling steps .
Biological Activity
3-[2-(Furan-3-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a furan ring, an oxan group, and a urea moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
The biological activity of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival. For instance, urea derivatives often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Receptor Modulation : The compound may interact with specific receptors, altering their signaling pathways and affecting cellular responses.
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colorectal) | 14.0 | |
| SW480 (Colorectal) | 9.8 | |
| A375 (Melanoma) | 12.0 | |
| MiaPaca-2 (Pancreatic) | 28.0 |
These results indicate that the compound exhibits significant selective activity against cancer cells compared to normal cells.
Case Studies
- Colorectal Cancer Study : In a study involving HCT116 cells, treatment with 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea resulted in a dose-dependent decrease in cell viability, with an IC50 value of 14 µM. Mechanistic studies indicated that the compound induced G0/G1 phase arrest by downregulating CDK4 and CDK6 expression levels, suggesting its potential as a therapeutic agent for colorectal cancer .
- Melanoma Treatment : A separate investigation into A375 melanoma cells revealed an IC50 value of 12 µM. The compound's mechanism involved apoptosis induction through mitochondrial pathways, evidenced by increased caspase activity and mitochondrial membrane potential changes .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the furan and oxan moieties can significantly influence biological activity. For instance:
- Furan Substituents : Variations in the furan ring's substituents have been correlated with enhanced antiproliferative effects.
- Urea Modifications : The presence of electronegative atoms within the urea moiety has been shown to improve binding affinity to target proteins, thereby increasing potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
